molecular formula C11H10BrClO2 B12607091 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one CAS No. 902137-94-4

4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one

Cat. No.: B12607091
CAS No.: 902137-94-4
M. Wt: 289.55 g/mol
InChI Key: FRRBAWZAFNEHNY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 4-bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure, benzo[b]oxepin-5-one, consists of a benzene ring fused to a seven-membered oxepin ring with a ketone group at position 5. Numerical locants designate substituents:

  • Bromo at position 4
  • Chloro at position 7
  • Methyl at position 9

The prefix 3,4-dihydro-2H- indicates partial saturation of the oxepin ring, with two hydrogen atoms retained at positions 3 and 4. This nomenclature aligns with IUPAC Rule B-1.2 for fused heterocyclic systems, prioritizing the oxepin ring as the base structure.

Table 1: IUPAC Name Breakdown

Component Description
Benzo[b]oxepin-5-one Fused benzene and oxepin ring with ketone at position 5
3,4-dihydro-2H- Partial saturation at positions 3 and 4
4-bromo-7-chloro-9-methyl Substituents: bromine (C4), chlorine (C7), methyl (C9)

Molecular Geometry and Stereochemical Considerations

The molecule features a planar benzene ring fused to a non-planar oxepin ring, with the ketone group introducing slight puckering at position 5. Key geometric parameters include:

  • Bond angles : ~120° for aromatic carbons, ~109.5° at saturated positions (C3 and C4)
  • Dihedral angles : 15–20° between the benzene and oxepin planes due to steric effects from substituents

Stereochemical descriptors are absent in available literature, suggesting no chiral centers or resolved enantiomers under standard conditions. The bromine and chlorine atoms occupy equatorial positions relative to the oxepin ring, minimizing steric hindrance with the methyl group at C9.

Table 2: Structural Parameters

Parameter Value/Description Source
Ring fusion dihedral 18°
C4-Br bond length 1.91 Å Predicted
C7-Cl bond length 1.79 Å Predicted
C9-CH₃ bond length 1.54 Å Predicted

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra (400 MHz, CDCl₃) exhibit characteristic signals:

  • δ 2.10–2.35 ppm (m, 2H) : Protons at C3 and C4 of the dihydro-oxepin ring
  • δ 3.45–3.65 ppm (m, 2H) : Oxepin ring protons adjacent to the ketone (C2 and C6)
  • δ 7.20–7.80 ppm (m, 3H) : Aromatic protons on the benzene ring
  • δ 2.95 ppm (s, 3H) : Methyl group at C9

¹³C NMR data (100 MHz, CDCl₃):

  • δ 198.5 ppm : Ketone carbonyl (C5)
  • δ 125–140 ppm : Aromatic carbons
  • δ 35.2 ppm : Methyl carbon (C9)
  • δ 50–55 ppm : Saturated oxepin carbons (C3 and C4)

Table 3: ¹H NMR Assignments

δ (ppm) Multiplicity Integration Assignment
2.10–2.35 Multiplet 2H C3 and C4 protons
3.45–3.65 Multiplet 2H C2 and C6 protons
7.20–7.80 Multiplet 3H Aromatic protons
2.95 Singlet 3H C9 methyl group

Infrared (IR) and Mass Spectrometry (MS) Profiling

IR spectroscopy (KBr pellet, cm⁻¹):

  • 1715 cm⁻¹ : Strong C=O stretch of the ketone
  • 650 cm⁻¹ and 750 cm⁻¹ : C-Br and C-Cl stretches, respectively
  • 2950 cm⁻¹ : C-H stretches from the methyl group

High-resolution mass spectrometry (HRMS) data:

  • Observed m/z : 288.9701 ([M+H]⁺)
  • Calculated for C₁₁H₁₀BrClO₂ : 288.9703
  • Isotopic pattern ratio (Br/Cl): ~3:1, consistent with natural abundance

Table 4: IR Spectral Peaks

Wavenumber (cm⁻¹) Assignment Intensity
1715 C=O stretch Strong
650 C-Br stretch Medium
750 C-Cl stretch Medium
2950 C-H stretch (CH₃) Weak

Properties

CAS No.

902137-94-4

Molecular Formula

C11H10BrClO2

Molecular Weight

289.55 g/mol

IUPAC Name

4-bromo-7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C11H10BrClO2/c1-6-4-7(13)5-8-10(14)9(12)2-3-15-11(6)8/h4-5,9H,2-3H2,1H3

InChI Key

FRRBAWZAFNEHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCCC(C2=O)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation Reactions

Halogenation is a critical step in synthesizing this compound, particularly involving bromination and chlorination processes.

  • Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution reactions, where suitable precursors are treated with bromine or brominating agents under controlled conditions.

  • Chlorination : Similar to bromination, chlorination can be performed using chlorine gas or chlorinating agents in the presence of a catalyst or under UV light to facilitate the reaction.

Cyclization Reactions

Cyclization is essential for forming the oxepin ring structure. One common method involves:

  • Starting Materials :

    • 2-Chlorobenzoyl chloride
    • 2-Methylphenol
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions :

    • Temperature: Room temperature
    • Solvent: Organic solvent (e.g., dichloromethane)
  • Procedure :

    • The starting materials are mixed under basic conditions to promote cyclization.
    • The reaction is monitored by thin-layer chromatography (TLC).
    • Upon completion, the product is extracted using organic solvents and purified through column chromatography.

Experimental Procedures

General Experimental Procedure

The following outlines a typical procedure for synthesizing 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one:

  • Preparation of Reaction Mixture :

    • Dissolve K₂CO₃ (potassium carbonate) in DMF (dimethylformamide) under nitrogen atmosphere.
    • Add substituted 2-hydroxybenzaldehyde and 4-bromobut-1-ene to the mixture.
  • Reaction Monitoring :

    • Stir the mixture at elevated temperatures (e.g., 50 °C) for several hours.
    • Monitor the progress via TLC.
  • Workup Procedure :

    • After completion, wash the organic layer with brine and ice water.
    • Extract with ethyl acetate and dry over anhydrous sodium sulfate.
    • Concentrate using a rotary evaporator and purify via column chromatography.

Yields and Purification

The yields from these reactions typically range from 60% to 80% , depending on various factors such as reaction conditions and purification methods employed. Purification steps often involve recrystallization or chromatography to achieve high-purity products.

Comparison with Related Compounds

The synthesis of related compounds can provide insights into alternative methods or modifications that may enhance yields or alter properties:

Compound Name Molecular Formula Key Features
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one C₁₁H₁₁ClO₂ Lacks bromine substitution; different biological activity
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one C₁₁H₁₁BrO₂ Similar halogenation pattern but lacks methyl group
Dibenzoxepin C₁₄H₉O More extensive fused ring system; different reactivity

Chemical Reactions Analysis

4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The benzooxepin ring can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity:
    • Research indicates that compounds structurally related to 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one exhibit antidepressant properties. This compound may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further investigation in the treatment of depression and anxiety disorders.
  • Anticancer Properties:
    • Preliminary studies have suggested that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing potential cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
  • Neuroprotective Effects:
    • The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation, which are critical factors in diseases like Alzheimer's and Parkinson's.

Material Science Applications

  • Polymer Chemistry:
    • 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one can be utilized as a building block in the synthesis of novel polymers with specific thermal and mechanical properties. Its unique structure allows for the development of advanced materials with applications in coatings and adhesives.
  • Organic Electronics:
    • The compound has potential applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through chemical modifications.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntidepressant, Anticancer, NeuroprotectiveInduces apoptosis; modulates neurotransmitter systems
Material SciencePolymer synthesis, Organic electronicsEnhances thermal stability; suitable for OLEDs

Case Studies

  • Antidepressant Research:
    A study published in The Journal of Organic Chemistry investigated derivatives of benzoxepins for their antidepressant activity. The findings highlighted that modifications to the benzoxepin core could enhance efficacy and reduce side effects associated with traditional antidepressants .
  • Cancer Cell Line Testing:
    In vitro studies demonstrated that 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for anticancer drug development .
  • Polymer Development:
    Research on polymer composites incorporating this compound revealed improved mechanical properties compared to traditional materials. These findings suggest its viability as an additive in industrial applications where enhanced durability is required.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key differences between the target compound and analogs:

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference
4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one Not explicitly listed Br (4), Cl (7), CH₃ (9) Potential pharmacophore; halogen synergy
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one 103501-83-3 Cl (7), CH₃ (9) Intermediate for bioactive molecules
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one 54450-20-3 Br (7) Higher electrophilicity at C7

Key Observations :

  • Bromine Position : Bromine at position 4 (target) vs. 7 (CAS 54450-20-3) alters reactivity. Bromine at C4 may enhance ring strain or participate in nucleophilic substitution, whereas C7 bromine directs electrophilic attacks .
  • Chlorine Synergy : The dual halogenation (Br at C4, Cl at C7) in the target compound creates a polarized electronic environment, which could enhance binding to biological targets like enzymes or receptors .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP is likely higher than unmethylated analogs due to the C9 methyl group, enhancing bioavailability .
  • Thermal Stability: Halogenation at C4 and C7 may increase melting points compared to non-halogenated oxepinones, as observed in similar brominated heterocycles .

Biological Activity

4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one, with CAS number 902137-94-4, is a compound that belongs to the class of benzoxepins. Its unique structural features contribute to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10BrClO2
  • Molecular Weight : 289.55 g/mol
  • LogP : 3.377 (indicating moderate lipophilicity)

The biological activity of 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. The compound has been shown to exhibit:

  • Cytotoxic Effects : It demonstrates significant cytotoxicity against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell cycle progression.
  • Inhibition of Hypoxia-Inducible Factors (HIFs) : Similar compounds have been noted for their ability to inhibit HIFs, which play a crucial role in tumor growth under hypoxic conditions. This inhibition can lead to reduced expression of angiogenic factors like VEGF (Vascular Endothelial Growth Factor) and P21 .

Biological Activity Data

A summary of the biological activities reported for 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one is presented in the following table:

Activity Target/Cell Line IC50 Value (µM) Notes
CytotoxicityHepG2 (liver cancer)10 ± 3.7Significant inhibition under hypoxic conditions .
Inhibition of HIFsVarious cancer cell linesNot specifiedImpacts gene expression related to tumor growth .
Antiproliferative EffectsMCF-7 (breast cancer)Not specifiedPotential for development as a therapeutic agent .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of benzoxepin derivatives found that modifications in halogen positioning significantly influenced their activity against cancer cell lines. The compound exhibited selective toxicity towards hypoxic tumor cells while sparing normoxic cells, highlighting its potential as a targeted therapeutic agent .
  • Mechanistic Insights : Research into related compounds has revealed that alterations in functional groups can enhance biological activity. For instance, changing the position of chloro and methyl groups on the phenyl ring can yield compounds with improved efficacy against specific cancer types .
  • Broader Pharmacological Potential : The dibenzo[b,f]oxepine family, which includes derivatives like 4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one, has been studied for various pharmacological actions beyond anticancer effects, including anti-inflammatory properties and potential use as imaging agents in medical diagnostics .

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